molecular formula C17H19ClN2O4S B7711450 N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide

N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide

Cat. No. B7711450
M. Wt: 382.9 g/mol
InChI Key: SILCXYMCTVRGIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide, also known as NAMBA, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide is not fully understood. However, it has been suggested that N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide may inhibit the activity of enzymes involved in the biosynthesis of certain cellular components, leading to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to possess anti-inflammatory activity, reducing the production of pro-inflammatory cytokines. In addition, N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide has been found to have antimicrobial and antifungal activity against various pathogens.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide in lab experiments is its potent cytotoxic activity against cancer cells, making it a promising candidate for the development of novel anticancer drugs. However, one limitation is that the mechanism of action of N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide is not fully understood, which may hinder further development of the compound.

Future Directions

Future research on N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide could focus on elucidating its mechanism of action, which could lead to the development of more effective drugs for the treatment of cancer, inflammation, and infectious diseases. Additionally, further studies could investigate the potential of N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide as a lead compound for the development of novel antimicrobial and antifungal agents.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide involves the reaction of 3-acetylphenol with N-methyl-4-methoxybenzenesulfonamide in the presence of acetic anhydride and pyridine as a catalyst. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by recrystallization.

Scientific Research Applications

N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide has been studied for its potential applications in medicinal chemistry, particularly in the development of novel drugs for the treatment of cancer, inflammation, and infectious diseases. It has also been investigated for its antimicrobial and antifungal properties.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-12-15(18)5-4-6-16(12)19-17(21)11-20(2)25(22,23)14-9-7-13(24-3)8-10-14/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILCXYMCTVRGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide

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